molecular formula C13H26N2O2 B12327744 tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate

tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate

Cat. No.: B12327744
M. Wt: 242.36 g/mol
InChI Key: VRYYQRAUDOOWNF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a dimethylamino group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-(dimethylamino)-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability, reactivity, and selectivity in various chemical reactions .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-8-13(4,10-15)14(5)6/h7-10H2,1-6H3

InChI Key

VRYYQRAUDOOWNF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)N(C)C

Origin of Product

United States

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